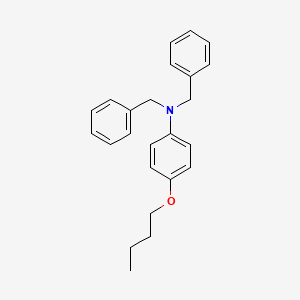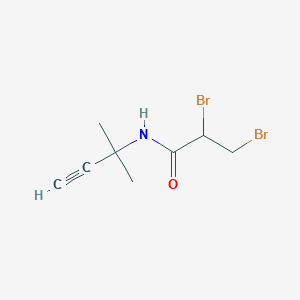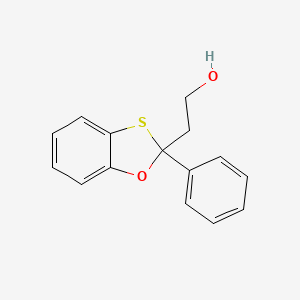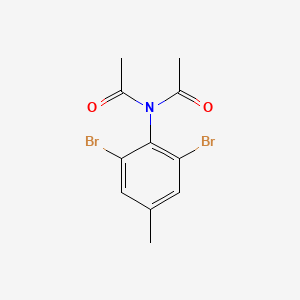
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide is a chemical compound with the molecular formula C11H11Br2NO2 and a molecular weight of 349.02 g/mol It is characterized by the presence of two bromine atoms, an acetyl group, and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves the bromination of a precursor compound followed by acetylation. One common method involves the electrophilic bromination of o-toluidine, followed by acetylation and radical benzylic bromination . The reaction conditions often include the use of liquid bromine, manganese dioxide as a catalyst, and mild conditions to ensure efficient bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The addition of aqueous hydrogen peroxide can improve the utilization of liquid bromine and minimize hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenyl acetic acids, while reduction can produce debrominated acetamides .
Aplicaciones Científicas De Investigación
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and acetyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways . The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-N-(4-methylphenyl)acetamide: Similar structure but lacks bromine atoms.
2,6-Dibromo-4-methyl-N,N-diacetylaniline: Similar brominated structure with different functional groups.
Uniqueness
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide is unique due to the presence of both bromine atoms and acetyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous .
Propiedades
Número CAS |
62715-82-6 |
|---|---|
Fórmula molecular |
C11H11Br2NO2 |
Peso molecular |
349.02 g/mol |
Nombre IUPAC |
N-acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H11Br2NO2/c1-6-4-9(12)11(10(13)5-6)14(7(2)15)8(3)16/h4-5H,1-3H3 |
Clave InChI |
JZAIUJGFDYOGKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)N(C(=O)C)C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)


![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
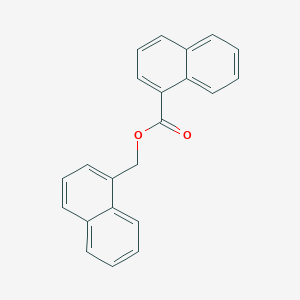
![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
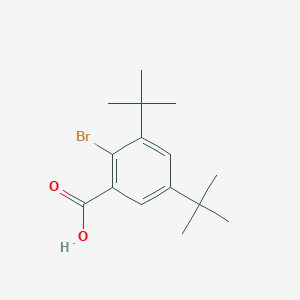
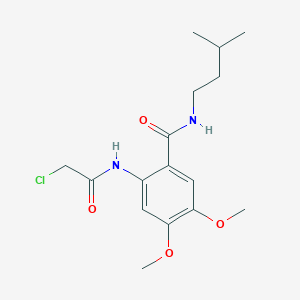
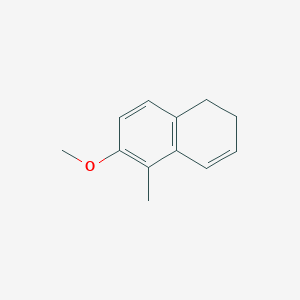
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
